3-butyl-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
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Description
3-butyl-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C20H25N5O2 and its molecular weight is 367.453. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
A series of derivatives of imidazo[2,1-f]purine-2,4-dione have been synthesized and evaluated for pharmacological properties. These compounds, including 8-arylpiperazinylpropyl derivatives, have shown potential as ligands for serotonin 5-HT1A receptors, with some exhibiting anxiolytic-like and antidepressant activities in preclinical studies. This highlights the potential of these derivatives in the development of new psychotropic medications (Zagórska et al., 2009).
Receptor Affinity and Enzyme Activity
Further research has focused on the receptor affinity and enzyme activity of derivatives of imidazo- and pyrimidino[2,1-f]purines. These studies have helped identify structural features that are responsible for receptor and enzyme activity, contributing to the understanding of their pharmacological potential (Zagórska et al., 2016).
Antagonistic Activity Towards Adenosine Receptors
Research on 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones has identified potent and selective A3 adenosine receptors antagonists. These findings are significant for the development of drugs targeting various adenosine receptor subtypes, with implications for treatments in areas like neurology and cardiology (Baraldi et al., 2005).
Luminescence Sensing Applications
A study on lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate showed potential in luminescence sensing of benzaldehyde-based derivatives. These findings open up new possibilities for the use of such compounds in chemical sensing and detection applications (Shi et al., 2015).
Properties
IUPAC Name |
2-butyl-6-(3,5-dimethylphenyl)-4-methyl-4a,7,8,9a-tetrahydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-5-6-7-25-18(26)16-17(22(4)20(25)27)21-19-23(8-9-24(16)19)15-11-13(2)10-14(3)12-15/h10-12,16-17H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAYKOKURLYFKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(N=C3N2CCN3C4=CC(=CC(=C4)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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